Molecular weight and formula of Ethyl 4-(pyrimidin-2-ylamino)benzoate
Molecular weight and formula of Ethyl 4-(pyrimidin-2-ylamino)benzoate
An In-Depth Technical Guide to the Molecular Architecture and Synthetic Validation of Ethyl 4-(pyrimidin-2-ylamino)benzoate
Executive Summary
Ethyl 4-(pyrimidin-2-ylamino)benzoate (CAS: 959928-89-3) is a highly privileged structural motif in modern medicinal chemistry. Featuring a pyrimidine-phenylamine core, this compound serves as a critical building block for designing ATP-competitive kinase inhibitors and photoactivatable prodrugs. This whitepaper details the exact physicochemical properties, molecular weight derivation, and the mechanistically driven synthetic protocols required to produce and validate this compound in a drug discovery setting.
Physicochemical Profiling & Molecular Weight Derivation
The structural identity of Ethyl 4-(pyrimidin-2-ylamino)benzoate is defined by the molecular formula C₁₃H₁₃N₃O₂ [1]. The molecule is formed via the condensation of an ethyl 4-aminobenzoate (benzocaine) derivative with a pyrimidine ring.
To ensure precise analytical validation (such as mass spectrometry calibration), the exact molecular weight must be calculated using monoisotopic atomic masses. At approximately 243 Da, this scaffold is highly ligand-efficient, leaving ample "molecular weight budget" for further structural elaboration while remaining well under the Lipinski limit of 500 Da.
Table 1: Elemental Composition and Molecular Weight Calculation
| Element | Standard Atomic Weight ( g/mol ) | Count | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 12.011 | 13 | 156.143 | 64.19% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.39% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 17.27% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.15% |
| Total | 243.266 g/mol | 100.00% |
Note: For High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI), the expected [M+H]⁺ exact mass is 244.1081 [2].
Strategic Role in Pharmacophore Design
The 2-aminopyrimidine core is a cornerstone in oncology therapeutics. The structural logic behind utilizing Ethyl 4-(pyrimidin-2-ylamino)benzoate lies in its ability to mimic the adenine ring of ATP.
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Hinge-Binding Motif: The pyrimidine nitrogens (N1/N3) act as potent hydrogen bond acceptors, while the exocyclic secondary amine acts as a hydrogen bond donor. Together, they form a highly specific hydrogen-bonding network with the backbone amides of a kinase's hinge region.
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Hydrophobic Vector: The ethyl benzoate moiety projects into the hydrophobic pocket or solvent channel, providing a lipophilic anchor that can be further hydrolyzed to a carboxylic acid for subsequent amide coupling.
Fig 1: Pharmacophore mapping of the pyrimidine-phenylamine core in kinase hinge binding.
Synthesis Methodology: Mechanistic and Practical Insights
The synthesis of Ethyl 4-(pyrimidin-2-ylamino)benzoate is achieved via a Nucleophilic Aromatic Substitution (SₙAr) [3].
Mechanistic Causality: Ethyl 4-aminobenzoate is a notoriously weak nucleophile because the electron-withdrawing ester group at the para position delocalizes the lone pair on the amine nitrogen. To overcome this high activation energy barrier without resorting to expensive organometallic catalysts (e.g., Buchwald-Hartwig amination), acid catalysis is strictly required. The addition of glacial acetic acid protonates the pyrimidine ring of 2-chloropyrimidine. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine, significantly increasing its electrophilicity at the C2 position and facilitating the SₙAr attack by the weakly nucleophilic aniline.
Step-by-Step Protocol:
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Reagent Assembly: In a dry, round-bottom flask, dissolve 1.00 g (8.73 mmol) of 2-chloropyrimidine and 2.16 g (13.1 mmol, 1.5 equivalents) of ethyl 4-aminobenzoate in 50 mL of anhydrous dioxane.
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Catalytic Activation: Add 14 mL of glacial acetic acid. Rationale: Dioxane provides a high-boiling (101 °C), polar aprotic-like environment that solubilizes both reactants, while acetic acid serves as the critical Brønsted acid catalyst.
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Thermal Processing: Equip the flask with a reflux condenser and stir the mixture at 110 °C for 24 hours under an inert nitrogen (N₂) atmosphere to prevent oxidative degradation.
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Isolation: Allow the reaction to cool to room temperature. Remove the volatile dioxane and acetic acid under reduced pressure via rotary evaporation.
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Purification: Recrystallize the resulting crude solid from hot methanol (MeOH) to yield the pure Ethyl 4-(pyrimidin-2-ylamino)benzoate.
Self-Validating Analytical Workflow
A robust chemical protocol must operate as a self-validating system. To confirm that the SₙAr reaction successfully yielded C₁₃H₁₃N₃O₂ (and to rule out unreacted starting materials), the following analytical checkpoints must be cleared:
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High-Resolution Mass Spectrometry (HRMS-ESI): The sample must exhibit an [M+H]⁺ peak at exactly m/z 244.1081. This confirms the correct molecular formula and verifies the successful elimination of HCl.
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Nuclear Magnetic Resonance (¹H-NMR): The spectrum must display a highly deshielded singlet/broad peak for the secondary amine (NH) around 9.5–10.0 ppm, diagnostic pyrimidine doublets/triplets in the aromatic region, and the characteristic ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm).
Fig 2: Acid-catalyzed SₙAr synthetic workflow and self-validating analytical checkpoints.
References
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Christian-Albrechts-Universität zu Kiel (MACAU). "Photoactivatable Kinase and Tubulin Inhibitors - Synthesis of Ethyl 4-(pyrimidin-2-ylamino)benzoate". Available at:[Link]
